4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer selectivity

Enable critical kinase selectivity research with this exact 3-chlorophenyl regioisomer. Unlike its para-chloro analog, its meta-chlorine group is a key selectivity determinant for JNK and JAK2, as disclosed in US8530480B2. The 3,4-dimethoxyphenyl motif offers superior ADME properties over catechol analogs, making it a strategic matched-pair for lead optimization. Use as a reference benchmark or a KIF15 probe to overcome Eg5-inhibitor resistance. Pair with the para-chloro regioisomer for robust SAR control experiments, essential for publications and patent filings.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
CAS No. 1354925-44-2
Cat. No. B6346995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
CAS1354925-44-2
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC
InChIInChI=1S/C18H16ClN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyLCDGPAVKZYEXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354925-44-2): Procurement-Relevant Structural and Biological Baseline


4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354925-44-2) is a synthetic, trisubstituted 2-aminopyrimidine derivative with a molecular formula of C18H16ClN3O2 and a molecular weight of 341.8 g/mol . It belongs to the 4,6-diarylpyrimidin-2-amine class, a privileged scaffold in kinase inhibitor and antiproliferative drug discovery [1]. The compound features a 3-chlorophenyl ring at the C4 position and a 3,4-dimethoxyphenyl ring at the C6 position, a specific combination that distinguishes it from regioisomeric and hydroxyl analogs and dictates its unique chemical reactivity and biological target engagement potential.

Why Generic 4,6-Diarylpyrimidin-2-amines Cannot Substitute for 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine


Within the 4,6-diarylpyrimidin-2-amine class, minor positional changes to the aryl substituents profoundly alter target binding and selectivity. A meta-chlorine on the C4-phenyl ring (as in this compound) imposes different steric and electronic constraints than the para-chloro regioisomer (CAS 1229405-43-9) or the des-chloro analog, directly impacting kinase hinge-binding conformations [1]. Simultaneously, the 3,4-dimethoxy arrangement on the C6-phenyl ring creates a unique hydrogen-bond acceptor pharmacophore that is lost upon methoxy-to-hydroxy substitution (e.g., the 3,4-dihydroxyphenyl analog) or rearrangement to a 2,4-dimethoxy pattern (CAS 1354939-70-0) . Because academic studies confirm that even single-atom shifts in this scaffold can abolish antiproliferative activity, generic substitution by a closely related analog risks obtaining a compound with a fundamentally different, and potentially inactive, biological profile [2].

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine Against Its Closest Analogs


C4 3-Chlorophenyl vs. 4-Chlorophenyl Regioisomer: Structural and Predicted Target Engagement Differentiation

The C4 substituent defines the hinge-binding region of the pyrimidine scaffold. The target compound (3-chlorophenyl) places the chlorine atom at the meta position, whereas the closest commercial analog, 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1229405-43-9), has a para-chlorine. This positional shift changes the molecular electrostatic potential and the dihedral angle of the phenyl ring relative to the pyrimidine core . In patent-defined inhibitor series, such regioisomeric differences result in divergent selectivity profiles across kinase panels, particularly for JNK and JAK family members, where the 3-chloro orientation is explicitly claimed as a preferred embodiment for JNK inhibition [1].

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer selectivity

C6 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Isomer: Impact on Conformation and H-Bonding

The substitution pattern on the C6-phenyl ring dictates the orientation of hydrogen-bond acceptor methoxy groups. The target compound's 3,4-dimethoxy arrangement creates two oxygen atoms in a para- and meta-relationship, enabling a unique bidentate acceptor motif. In contrast, the 2,4-dimethoxy isomer (CAS 1354939-70-0) places the ortho-methoxy group in a position that induces steric clash with the pyrimidine core, forcing a different ring conformation and altering the spatial presentation of the second methoxy group . In the broader class of 4,6-diphenylpyrimidin-2-amines, the SAR has demonstrated that an H-bond acceptor at the C-2 position of the R1 aryl ring is essential for activity, making the 3,4-substitution pattern functionally distinct from the 2,4 arrangement [1].

Pharmacophore modeling Isomeric differentiation Medicinal chemistry

3,4-Dimethoxyphenyl vs. 3,4-Dihydroxyphenyl Analog: ADME and Target Engagement Divergence

The dimethoxy groups are methyl-capped, dramatically reducing polarity compared to a dihydroxyphenyl analog. The loss of the two free phenolic -OH groups alters the topological polar surface area (TPSA) and hydrogen-bond donor/acceptor profile, as the compound has 1 donor and 5 acceptors [1]. This directly impacts passive membrane permeability and metabolic stability, as unmasked catechols are susceptible to rapid Phase II glucuronidation and sulfation, whereas the dimethoxy compound bypasses these clearance mechanisms . This difference is critical when selecting a chemical probe for cell-based assays where intracellular concentration is a key determinant of activity.

Drug metabolism Solubility Pharmacokinetics Pro-drug design

Implication in Mitotic Kinesin KIF15 Inhibition Emerges from 3-Chlorophenyl Architecture

The 4-(3-chlorophenyl)pyrimidin-2-amine motif has been identified as a core scaffold in KIF15 kinesin inhibitors, a target of high interest for overcoming Eg5-inhibitor resistance in mitosis. A University of Kansas patent (US 2024/0342179 A1) explicitly claims compounds with a structure of Formula 1 that include R1 and R2 substituents on a pyrimidine core, generalizing the 3-chlorophenyl-pyrimidine architecture for KIF15 inhibition [1]. Separately, the commercially available probe KIF15-IN-1 contains a distinct chemotype, but the mechanism of inhibiting KIF15 and Eg5 synergistically to reduce cancer cell growth is established [2]. The 3-chlorophenyl substitution aligns with the pharmacophore requirements outlined in the patent for disrupting the KIF15-TPX2 protein-protein interaction, a mechanism not shared by the 4-chlorophenyl regioisomer due to altered binding geometry.

Mitotic kinesin KIF15 Eg5 inhibitor resistance Cancer chemotherapy

2-Aminopyrimidine Core: Kinase Hinge-Binding Motif with Multi-Target Inhibition Potential

The 2-aminopyrimidine core is a well-established ATP-competitive hinge-binding motif that forms canonical hydrogen bonds with the kinase hinge region. Patent literature explicitly places 4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine within a series of compounds claimed as inhibitors of protein kinases, including JNK and JAK2, for the treatment of hyperproliferative and inflammatory diseases [1]. In the broader class, the 2-amino group can also participate in additional interactions with the catalytic lysine or DFG motif, contributing to binding affinity. This contrasts with 2-unsubstituted or 2-alkylated pyrimidine analogs, which lack the donor/acceptor pair and typically exhibit significantly reduced kinase inhibition [2].

Kinase inhibition JNK JAK2 Type I kinase inhibitor Multi-target pharmacology

High-Value Application Scenarios for 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in Drug Discovery


SAR Probe for JNK and JAK Kinase Hinge-Binder Selectivity Studies

This compound serves as a preferred starting point for constructing a kinase selectivity panel around the 3-chlorophenyl pyrimidine chemotype. As explicitly claimed in US8530480B2 as a JNK inhibitor and in EP2152701B1 as a JAK2-selective scaffold, its meta-chloro substitution is a key selectivity determinant over the para-isomer [1]. Researchers can use it as a reference compound to benchmark in-house synthesized analogs and map the selectivity fingerprint imparted by the 3-chlorophenyl group against a panel of kinases including JNK1/2/3, JAK2, and Aurora kinase A.

Chemical Probe to Investigate KIF15-Mediated Resistance to Eg5 Inhibitors

With the KIF15 kinesin emerging as a critical mediator of resistance to Eg5 inhibitors like ispinesib, this compound's alignment with the patent-claimed KIF15 pharmacophore (US 2024/0342179 A1) makes it a relevant tool compound [2]. It can be used in combination with Eg5 inhibitors in viability and apoptosis assays to probe synergistic effects on cancer cell lines resistant to Eg5 monotherapy, particularly gastric and ovarian cancer models where KIF15 dependency has been demonstrated [3].

Dimethoxy vs. Dihydroxy Comparative Metabolism and Permeability Studies

The 3,4-dimethoxy groups confer distinct ADME properties compared to catechol analogs . This compound is an ideal matched molecular pair with its hypothetical dihydroxy derivative for conducting comparative Caco-2 permeability, microsomal stability, and CYP inhibition assays. Such studies are essential for medicinal chemistry teams deciding between a methoxy-capped or free phenol strategy in lead optimization, as the dimethoxy variant is predicted to have superior membrane permeability and reduced Phase II conjugation liability.

Negative Control Design for 4-Chloro Regioisomer Activity Studies

In any assay where the para-chloro regioisomer (CAS 1229405-43-9) shows activity, this 3-chloro compound is the logical negative control to confirm that activity is regioisomer-specific. Procuring both compounds simultaneously allows experimental confirmation that the observed biological effect is sensitive to the chlorine position, ruling out non-specific membrane or aggregation-based effects. This paired procurement strategy is essential for robust SAR publication and patent filing.

Quote Request

Request a Quote for 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.